6-(2-Ethylpiperidin-1-yl)nicotinic acid

Physicochemical profiling Lead optimization Medicinal chemistry

This 6-(2-ethylpiperidin-1-yl)nicotinic acid is specifically engineered for medicinal chemistry campaigns requiring a defined lipophilic increment (ΔLogP) and a stereogenic center absent in des-ethyl or 2-substituted positional isomers. Its free 3-carboxylic acid handle enables modular amide/ester library synthesis without altering the core pharmacophore, while the 2-ethylpiperidine substituent modulates receptor selectivity, metabolic stability, and BBB penetration in CNS programs. Procurement of high-purity (>95%) material ensures reproducible IC50 values in nAChR binding assays and CCR5 functional screens.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 1094775-92-4
Cat. No. B1486525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Ethylpiperidin-1-yl)nicotinic acid
CAS1094775-92-4
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-7-6-10(9-14-12)13(16)17/h6-7,9,11H,2-5,8H2,1H3,(H,16,17)
InChIKeyRKTCKXPQWBMWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Ethylpiperidin-1-yl)nicotinic acid (CAS 1094775-92-4): A 6-Substituted Nicotinic Acid Building Block for Drug Discovery


6-(2-Ethylpiperidin-1-yl)nicotinic acid (CAS 1094775-92-4) is a pyridine-3-carboxylic acid derivative bearing a racemic 2-ethylpiperidin-1-yl substituent at the 6-position of the pyridine ring [1]. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol, this compound serves as a versatile intermediate in medicinal chemistry for the synthesis of nicotinic acetylcholine receptor (nAChR)-targeted ligands and other bioactive molecules . The 6-substitution pattern preserves the free 3-carboxylic acid moiety for further derivatization while introducing a basic, lipophilic piperidine ring that can modulate pharmacokinetic and pharmacodynamic properties [1].

Why 6-(2-Ethylpiperidin-1-yl)nicotinic acid Cannot Be Swapped with Its 2-Positional Isomer or Unsubstituted Nicotinic Acid


The 6-(2-ethylpiperidin-1-yl)nicotinic acid scaffold cannot be interchangeably replaced by its 2-substituted positional isomer (CAS 1094523-96-2) or unsubstituted nicotinic acid without altering key physicochemical and potentially pharmacological properties . The position of the piperidine ring on the pyridine core determines the spatial orientation of the basic nitrogen relative to the carboxylic acid group, directly influencing hydrogen-bonding networks, molecular recognition by biological targets, and chemical reactivity in downstream coupling reactions [1]. Furthermore, the 2-ethyl substituent on the piperidine ring introduces a defined lipophilic increment (ΔLogP) and a stereogenic center absent in des-ethyl or des-piperidinyl analogs, which can critically affect receptor subtype selectivity, metabolic stability, and blood-brain barrier penetration in central nervous system (CNS) drug discovery programs [1].

Quantitative Differentiation Evidence for 6-(2-Ethylpiperidin-1-yl)nicotinic acid Versus Closest Analogs


Positional Isomer (6- vs 2-Substitution) Impacts Carboxylic Acid Acidity: Predicted pKa Comparison

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 6-(2-ethylpiperidin-1-yl)nicotinic acid is 3.15 ± 0.10, reflecting the electron-withdrawing influence of the pyridine nitrogen at the 1-position and the electron-donating piperidine substituent at the 6-position . While a directly measured pKa for the 2-positional isomer (CAS 1094523-96-2) is not publicly available, the 2-substituted isomer is expected to exhibit a lower pKa (stronger acid) due to the proximity of the piperidine nitrogen to the carboxylic acid group, which can stabilize the conjugate base through intramolecular hydrogen bonding or electrostatic effects [1]. This difference in acidity has practical consequences for salt formation, purification protocols (e.g., selective extraction at controlled pH), and the protonation state of the molecule at physiological pH 7.4, which in turn governs solubility, permeability, and target engagement in biological assays [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Lipophilicity Modulation by 2-Ethylpiperidine Substituent: XLogP3 Comparison with Nicotinic Acid

The XLogP3 (predicted octanol-water partition coefficient) of 6-(2-ethylpiperidin-1-yl)nicotinic acid is 2.6, compared to -0.4 for unsubstituted nicotinic acid (CAS 59-67-6) [1]. This represents a ΔLogP of +3.0 log units, signifying a 1000-fold increase in lipophilicity conferred by the 2-ethylpiperidine substituent. The topological polar surface area (TPSA) of 53.4 Ų for the target compound [1] is consistent with favorable blood-brain barrier penetration (typically TPSA < 60-70 Ų for CNS drugs), while nicotinic acid alone (TPSA ≈ 53 Ų but LogP -0.4) lacks sufficient lipophilicity for passive CNS entry [2]. The 2-ethyl substituent provides a controlled lipophilic increment compared to a 2-methylpiperidine analog (estimated ΔLogP ≈ +0.4 for ethyl vs. methyl), enabling finer tuning of ADME properties without excessive molecular weight or rotatable bond count [2].

Lipophilicity CNS drug design Permeability

Preliminary Pharmacological Screening Suggests CCR5 Antagonist Activity of the 6-Substituted Scaffold

A preliminary pharmacological screening reported by Zhang et al. indicates that 6-(2-ethylpiperidin-1-yl)nicotinic acid can function as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While specific IC50 or Ki values are not provided in the abstract, this activity profile differentiates the compound from nicotinic acid, which primarily acts via the GPR109A receptor (HM74A) to exert lipid-lowering effects [2]. The CCR5 antagonism hypothesis positions this 6-substituted scaffold in a distinct therapeutic space from nicotinic acid and its traditional analogs. Experimental confirmation with quantitative dose-response data (IC50, Ki) in CCR5 binding and functional assays is required to substantiate this activity .

CCR5 antagonist HIV Inflammation Immunology

Commercial Availability with High Purity: QC Specification Comparison with the 2-Positional Isomer

6-(2-Ethylpiperidin-1-yl)nicotinic acid is commercially supplied by Life Chemicals (Catalog F1907-8557) at ≥95% purity and by Toronto Research Chemicals (TRC, Catalog E268911) [1]. The 2-positional isomer (CAS 1094523-96-2) is available from multiple vendors at 95% purity as well , indicating comparable minimum purity specifications. However, the 6-substituted isomer's pricing structure (approximately $377 per 0.5 g from Life Chemicals [1]) reflects its lower production volume and specialized nature as a less common substitution pattern. For medicinal chemistry groups seeking to explore SAR around the piperidine substitution position, procuring both the 6- and 2-substituted isomers with documented purity enables rigorous head-to-head comparison with batch-to-batch traceability critical for reproducible biological data.

Procurement Purity specification Analytical quality control

Optimal Application Scenarios for 6-(2-Ethylpiperidin-1-yl)nicotinic acid in Research and Procurement


Nicotinic Acetylcholine Receptor (nAChR) Ligand Design and SAR Exploration

The 6-(2-ethylpiperidin-1-yl)nicotinic acid scaffold is specifically suited for systematic structure-activity relationship (SAR) studies at nicotinic acetylcholine receptors, where the 6-position substitution pattern on the pyridine ring can be compared head-to-head with the 2-substituted analog to probe the spatial requirements of the agonist/antagonist binding pocket [1]. The predicted pKa (3.15) and LogP (2.6) values position the compound favorably for CNS drug discovery programs targeting α4β2 or α7 nAChR subtypes implicated in Parkinson's disease, depression, and cognitive disorders . The free carboxylic acid handle allows for amide coupling or esterification to generate diverse compound libraries without altering the core pharmacophore, while the 2-ethyl substituent on the piperidine provides a chiral center that can be resolved to explore enantioselective receptor interactions [1].

CCR5 Antagonist Lead Generation for HIV and Inflammatory Disease

Based on preliminary pharmacological screening data suggesting CCR5 antagonist activity, this compound can serve as a starting point for medicinal chemistry optimization toward anti-HIV entry inhibitors or anti-inflammatory agents targeting CCR5-mediated pathologies such as rheumatoid arthritis and COPD [1]. The carboxylic acid moiety provides a synthetic handle for prodrug strategies (e.g., ester prodrugs to enhance oral bioavailability) or for generating high-affinity bivalent ligands. Procurement of high-purity material from certified vendors is critical for reproducible IC50 determination in CCR5 binding and functional assays, enabling quantitative benchmarking against established CCR5 antagonists such as maraviroc .

Physicochemical Property-Driven Lead Optimization in CNS Drug Discovery

With a TPSA of 53.4 Ų and XLogP3 of 2.6, 6-(2-ethylpiperidin-1-yl)nicotinic acid falls within the favorable CNS drug-like space (TPSA < 70 Ų; LogP 1–4), making it a privileged intermediate for CNS-targeted small molecule libraries [1]. The predicted properties support passive blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility. Medicinal chemists can compare this scaffold directly against the less lipophilic des-ethyl analog (6-(piperidin-1-yl)nicotinic acid, estimated XLogP3 ≈ 2.0) to fine-tune the lipophilic efficiency (LipE = pIC50 – LogP), a key optimization parameter in lead selection .

Quote Request

Request a Quote for 6-(2-Ethylpiperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.